molecular formula C12H24N2O2 B14776937 Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No.: B14776937
M. Wt: 228.33 g/mol
InChI Key: GPEXMBVKGZKWJM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with an aminomethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(aminomethyl)pyrrolidine-1-carboxylate with appropriate reagents to introduce the dimethyl groups at the 3-position of the pyrrolidine ring. This can be achieved through various synthetic routes, including:

    Alkylation Reactions: Using alkyl halides in the presence of a base to introduce the dimethyl groups.

    Reductive Amination: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to convert intermediate imines to the desired amine.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and reductive amination processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: Employed in the modification of biomolecules for research purposes, such as labeling proteins or nucleic acids.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting neurological disorders.

Industry:

    Catalysis: Utilized as a ligand in catalytic processes, enhancing the efficiency and selectivity of various chemical reactions.

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

    Tert-butyl 4-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the dimethyl groups at the 3-position.

    Tert-butyl 4-(aminomethyl)-3-methylpyrrolidine-1-carboxylate: Contains only one methyl group at the 3-position.

    Tert-butyl 4-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate: Features a piperidine ring instead of a pyrrolidine ring.

Uniqueness: The presence of two methyl groups at the 3-position of the pyrrolidine ring in tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate imparts unique steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds. This structural feature may also influence its binding affinity and selectivity towards molecular targets in medicinal applications.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-9(6-13)12(4,5)8-14/h9H,6-8,13H2,1-5H3

InChI Key

GPEXMBVKGZKWJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1CN)C(=O)OC(C)(C)C)C

Origin of Product

United States

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